

A Technical Guide to Tylosin Phosphate as a Growth Promoter in Livestock

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Compound of Interest

Compound Name: Tylosin Phosphate

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Executive Summary

Tylosin phosphate is a macrolide antibiotic widely utilized in livestock production for its therapeutic and sub-therapeutic effects, including growth promotion. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] [2] The growth-promoting effects are not a direct action on the host but are secondary to the modulation of the gastrointestinal microbiota. By suppressing certain bacterial populations, particularly Gram-positive organisms, **tylosin phosphate** is believed to reduce subclinical infections, decrease the production of growth-depressing microbial metabolites, and improve nutrient utilization and feed efficiency.[1][3] This guide provides an in-depth review of the mechanisms, quantitative performance data, and key experimental methodologies related to the use of **tylosin phosphate** as a growth promoter in swine, poultry, and cattle.

Mechanism of Action

Tylosin phosphate's role as a growth promoter is an indirect consequence of its antimicrobial properties within the gastrointestinal tract. The foundational mechanism is bacteriostatic, targeting and inhibiting the growth of susceptible bacteria.

Antimicrobial Action

Tylosin is a macrolide antibiotic derived from the fermentation of *Streptomyces fradiae*. [2] Its molecular mode of action involves binding to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[1] This binding event blocks the translocation step of protein

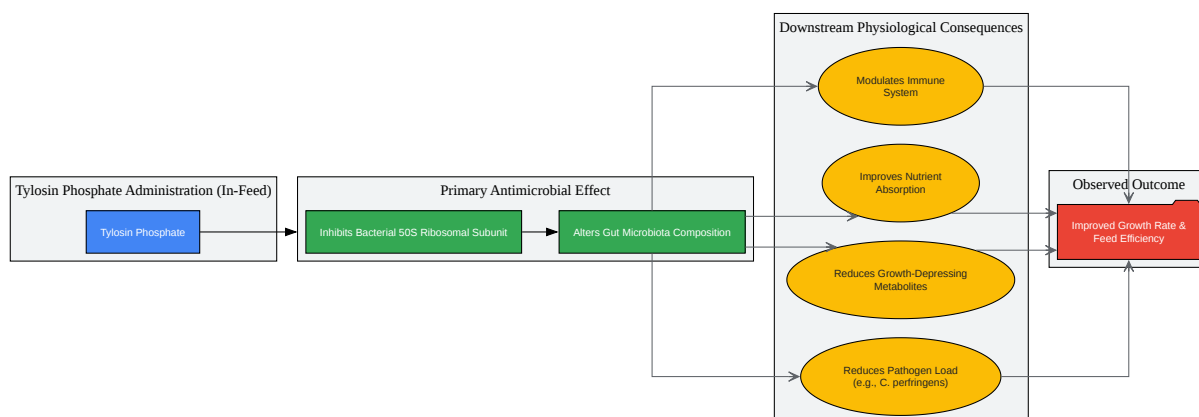
synthesis, effectively halting the production of essential bacterial proteins and thereby inhibiting bacterial growth and replication. Its spectrum of activity is primarily against Gram-positive bacteria, mycoplasmas, and a limited range of Gram-negative bacteria.[2][4]

Indirect Growth Promotion Pathways

The observable improvements in livestock growth are attributed to several indirect pathways initiated by the alteration of the gut microbiota. The "gut microbiota modulation" hypothesis is central to its effect, as oral antibiotics show no growth-promoting effects in germ-free animals.[5]

The key proposed pathways include:

- **Modulation of Gut Microbiota:** Tylosin administration causes significant shifts in the composition and function of the gut microbiome.[5][6] This includes reducing the load of pathogenic or non-pathogenic but metabolically costly bacteria.
- **Reduction of Subclinical Infections:** By suppressing low-level pathogenic bacteria, the host animal expends less energy on immune responses, allowing more resources to be allocated for growth.
- **Improved Nutrient Utilization:** A modified gut flora can lead to reduced microbial competition for dietary nutrients and enhance the host's ability to absorb and utilize them.[4][7] This is sometimes observed as an improvement in feed efficiency.[1]
- **Decreased Microbial Metabolite Production:** The suppression of certain gut microbes reduces the production of metabolites that can have a negative impact on the host, such as toxins or substances that depress appetite or gut motility.



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Caption: Logical workflow of **Tylosin Phosphate**'s indirect mechanism of action for growth promotion.

Effects on Gut Microbiota

Research using 16S rRNA gene sequencing has confirmed that **tylosin phosphate** induces significant and consistent shifts in the gut microbial communities of livestock.

In swine, studies have shown that tylosin treatment can lead to a rapid increase in the relative abundance of the phylum Firmicutes.[8] Some research suggests that rather than fundamentally changing the microbial composition, tylosin accelerates the maturation of the

swine gut microbiota.[8] This means that the microbial shifts observed in tylosin-treated pigs at a younger age (e.g., around 60 kg body weight) are similar to those that occur naturally in untreated pigs later in their growth cycle (e.g., around 80 kg).[8]

In poultry, particularly in models of necrotic enteritis, tylosin has been shown to reduce the population of the causative agent, *Clostridium perfringens*.[9] Furthermore, it has been observed to decrease the overall percentage of mucolytic bacteria in the gut, which may improve the integrity of the intestinal barrier.[9]

Performance Enhancement: Quantitative Data

The effects of **tylosin phosphate** on livestock performance can vary based on species, dosage, duration of use, and the health status of the animals. The following tables summarize quantitative data from representative studies.

Table 3.1: Summary of **Tylosin Phosphate** Effects on Swine Performance

Study Reference	Dosage	Duration	Average Daily Gain (ADG)	Feed Conversion Ratio (FCR) / G:F	Key Findings
Van Lunen, 2003[10][11]	Commercial Diet (11-44 mg/kg)	~94 days	No significant difference (Control: 950 g/day ; Tylosin: 950 g/day)	No significant difference	No effect on growth in a high-health, biosecure facility, but significantly increased loin muscle depth.
FDA FOI Summary (NADA 012-491)[12]	100 g/ton followed by 40 g/ton	42 days post-challenge	Tylosin: 0.60 kg/day ; Control: 0.54 kg/day ($P \leq 0.05$)	F/G significantly improved in tylosin group	Effective for control of Porcine Proliferative Enteropathy (PPE), leading to improved performance.
Kim et al., 2018 (re: a 2016 study) [7]	100 mg/kg	39 days	Increased ($P < 0.05$)	Decreased (Improved) ($P < 0.05$)	Increased body weight, growth rate, and carcass lean and fat volumes.

| Pineda et al., 2019[13] | 110 mg/kg (In-Feed) | 21 days | Greater than IM injection group ($P < 0.05$) | G:F not different from control, but better than IM/In-Water groups | In-feed administration was more effective for performance than intramuscular (IM) injection. |

Table 3.2: Summary of **Tylosin Phosphate** Effects on Poultry (Broiler) Performance

Study Reference	Dosage (ppm)	Duration	Body Weight (BW)	Feed Conversion Ratio (FCR)	Key Findings
Brennan et al., 2001 [14] [15]	50, 100, 200, 300	7 days (treatment)	All tylosin levels provided improvement in Day 29 BW vs. control.	All tylosin levels improved FCR vs. control.	In a Necrotic Enteritis (NE) challenge model, tylosin reduced mortality and improved all performance metrics. 100 ppm was suggested as optimal.
Shah et al., 2021 [16]	0.5 mg/kg & 1.0 mg/kg (TP)	42 days	Significant improvement in WG and ADWG vs. control.	Significant improvement vs. control.	Tylosin alone and in combination with oxytetracycline improved growth performance.
Evaluation Study (2018) [17]	55	42 days	Tylosin: 2.863 kg; Control: 2.700 kg (P < 0.05)	Tylosin: 1.601; Control: 1.701 (P < 0.05)	Tylosin supplementation resulted in higher BW, better FCR, and a 14.8% improvement

Study Reference	Dosage (ppm)	Duration	Body Weight (BW)	Feed Conversion Ratio (FCR)	Key Findings
					in the European Productive Efficiency Index.

| Amer et al., 2019^[18] | 100 | 7 days (treatment) | Significant increase in BW and BWG vs. infected, untreated group. | Significant improvement vs. infected, untreated group. | Effective in improving growth parameters in broilers challenged with Clostridium perfringens. |

Table 3.3: Summary of **Tylosin Phosphate** Effects on Cattle Performance

Study Reference	Dosage	Duration	Performance Metrics	Liver Abscess Incidence	Key Findings
Kansas State Univ. (2021)[19]	60 mg/steer/day	30 or 60 days	No significant differences in overall ADG, DMI, or G:F. Greater BW at Day 30 for treated steers.	Tended to reduce severe (A+) abscesses (P = 0.10). No effect on total incidence.	Strategic short-term feeding did not impact overall performance but showed a trend for reducing severe liver abscesses.
Word et al., 2024[20]	Industry Standard	Finishing Period	Increased DMI and reduced Hot Carcass Weight (HCW) when combined with high roughage.	Reduced abscess prevalence by 32% (from 19.2% to 13.0%) (P < 0.01).	Tylosin is highly effective at reducing liver abscesses, a primary cause of economic loss and reduced performance.

| Amachawadi et al., 2021[21] | Standard In-feed | Finishing Period | No difference in ADG or G:F vs. IGY alternative. Greater fat thickness (P = 0.033). | Not explicitly compared to control, focus was on alternative. | Performance was similar to an immunoglobulin-Y alternative, indicating its primary role is abscess control rather than direct growth promotion. |

Key Experimental Protocols

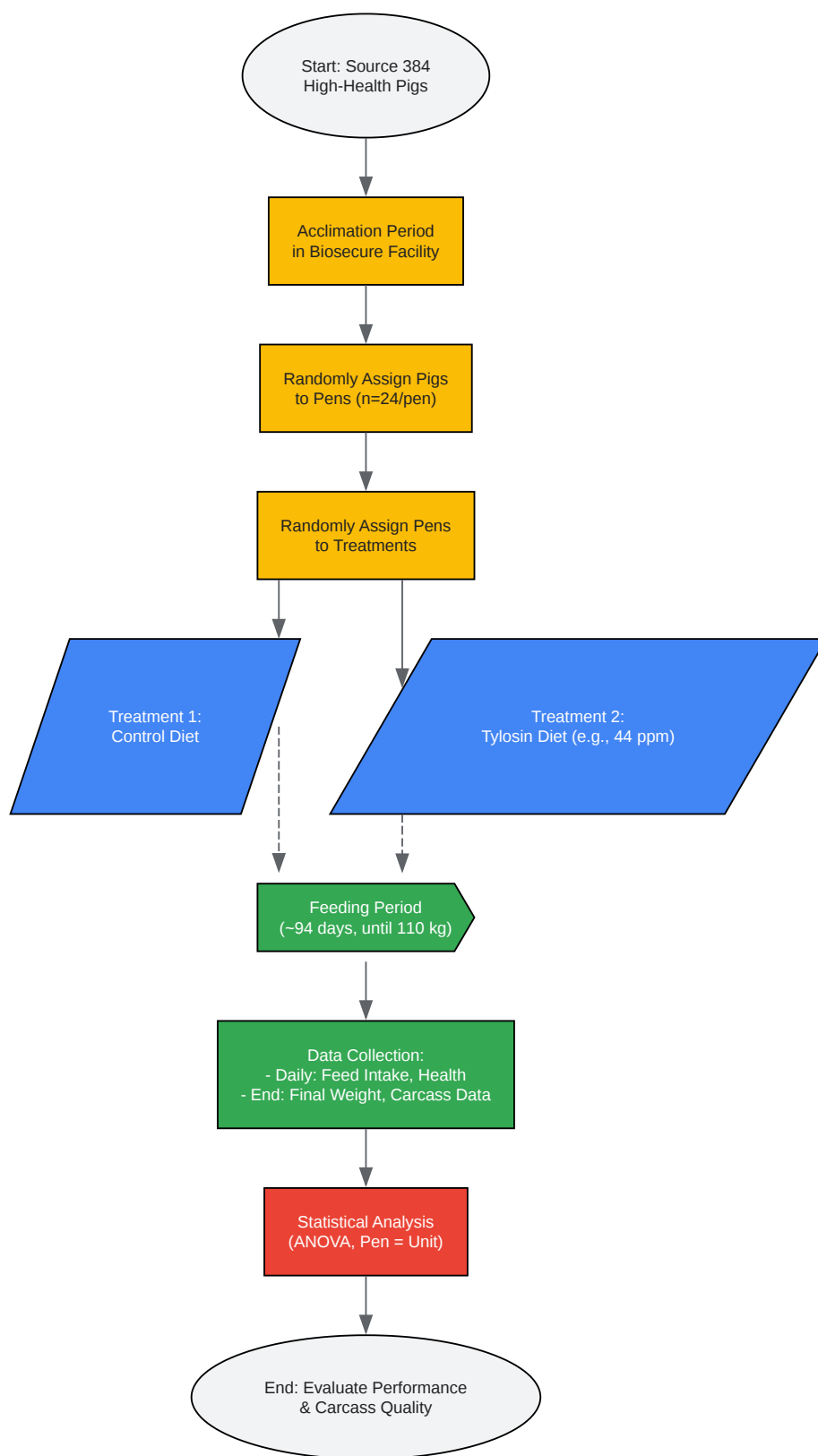
Detailed and reproducible experimental design is critical for evaluating the efficacy of feed additives. Below are summaries of typical protocols used in published research.

Protocol: Swine Growth Performance Trial in a Biosecure Facility

This protocol is based on the methodology described by Van Lunen (2003).^{[10][11]}

- Objective: To evaluate the effect of in-feed **tylosin phosphate** on the growth performance and carcass characteristics of finishing pigs in a high-health environment.
- Animals: 384 pigs (equal numbers of females and castrated males) with a mean initial live weight of 20.8 kg. Animals are sourced from a herd free of major swine diseases.
- Housing: Pigs are housed in an all-in, all-out facility to maintain high biosecurity. They are assigned randomly to pens, with each pen containing 24 pigs.
- Dietary Treatments:
 - Control: Standard commercial barley-based diet with no antibiotic supplementation.
 - Tylosin: The same basal diet supplemented with **tylosin phosphate** at a commercially relevant concentration (e.g., 44 ppm).
- Experimental Procedure:
 - Pigs are weighed at the start of the trial (initial weight) and upon reaching market weight (approx. 110 kg).
 - Dietary treatments are administered continuously from the start of the trial until slaughter.
 - Feed consumption per pen is recorded daily to calculate FCR.
 - Incidence of disease and mortality are recorded daily.
- Data Collection & Analysis:

- Performance: Final weight, days on test, total gain, and average daily gain (ADG) are calculated.
- Carcass Quality: At slaughter, measurements for backfat depth, loin muscle depth, carcass weight, and predicted lean yield are recorded.
- Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) with the pen as the experimental unit.



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Caption: A typical experimental workflow for a swine growth promotion trial.

Protocol: Broiler Necrotic Enteritis (NE) Challenge Model

This protocol is adapted from the study by Brennan et al. (2001) to evaluate the therapeutic efficacy of tylosin.[\[14\]](#)[\[15\]](#)

- Objective: To determine the efficacy of different in-feed concentrations of **tylosin phosphate** for the treatment of a clinical outbreak of NE in broiler chickens.
- Animals: 2,000 one-day-old commercial broiler chicks.
- Housing: Birds are randomly assigned to 40 floor pens (50 birds per pen) with fresh bedding. Management procedures mimic commercial broiler farms.
- NE Challenge Model:
 - A pathogenic strain of *Clostridium perfringens* is used to create an inoculum.
 - On Days 14 to 16, the inoculum is mixed with the feed to initiate an NE outbreak. A period of feed withdrawal may be used prior to challenge to enhance susceptibility.
- Dietary Treatments:
 - Following the identification of a clinical NE outbreak (Day 15), pens are randomly assigned to one of five treatments, administered from Day 15 to Day 22:
 - Control: 0 ppm **tylosin phosphate**
 - Tylosin 50: 50 ppm **tylosin phosphate**
 - Tylosin 100: 100 ppm **tylosin phosphate**
 - Tylosin 200: 200 ppm **tylosin phosphate**
 - Tylosin 300: 300 ppm **tylosin phosphate**
- Data Collection & Analysis:

- **Mortality:** Daily mortality is recorded, and necropsies are performed to confirm NE as the cause of death.
- **Intestinal Lesion Scores:** On specific days (e.g., Day 17 and 22), a subset of birds from each pen is euthanized, and the small intestine is scored for NE lesions on a scale (e.g., 0-4).
- **Performance:** Pen body weights and feed consumption are measured at the end of the study (e.g., Day 29) to calculate ADG, FCR, and average daily feed intake.
- **Statistical Analysis:** Data are analyzed using a randomized complete block design. Mortality and lesion score data may require non-parametric analysis, while performance data are analyzed using ANOVA.

Other Physiological Effects

Immunomodulation

Beyond its direct antimicrobial effects, tylosin may have immunomodulatory properties. Studies in chickens have suggested that tylosin tartrate can increase splenocyte proliferation and antitumor activity.^[22] Research in calves also indicates that tylosin treatment can cause changes in cytokine levels and lymphocyte subpopulations, though the effects may be less pronounced than those of prebiotics.^[23] This suggests a potential mechanism where tylosin could modulate the host's immune system, possibly contributing to improved health and growth.

Bile Acid Metabolism

Recent metabolomic studies in swine have linked tylosin administration to significant changes in bile acid profiles. Specifically, feeding sub-therapeutic tylosin was found to increase the concentration of the secondary bile acid, hyodeoxycholic acid (HDCA), in feces.^{[24][25]} This change was positively correlated with an increased abundance of bacteria from the class Clostridia, which are known to be involved in the conversion of primary to secondary bile acids.^[25] As bile acids are key signaling molecules in metabolism, this alteration represents a potential host-microbe interaction pathway through which tylosin influences host physiology.

Regulatory Context and Considerations

The use of antibiotics as growth promoters is a subject of significant regulatory scrutiny due to concerns over the development of antimicrobial resistance. In 1999, the European Union banned the use of tylosin as a growth promoter.[26] In the United States, the FDA implemented rules in 2017 to ban the use of medically important antibiotics for growth promotion, requiring veterinary prescriptions for their use in feed.[26]

However, **tylosin phosphate** remains approved for specific disease prevention purposes at sub-therapeutic levels, such as the reduction of liver abscesses in cattle.[12][20] This creates a blurred line between disease prevention and growth promotion, as preventing a growth-stunting disease inherently promotes better performance.[26] For drug development professionals, this regulatory landscape necessitates a focus on targeted therapeutic applications and the development of alternatives that do not contribute to antimicrobial resistance.

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